Benzyl 3-formylazepane-1-carboxylate
Overview
Description
Benzyl 3-formylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the formyl group (–CHO) and the benzyl ester group (–COOCH2Ph) in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-formylazepane-1-carboxylate typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.
Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of azepane derivatives.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-azepane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
3-Formyl-azepane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 3-formylazepane-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can provide additional steric hindrance and electronic effects compared to methyl or ethyl esters.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 3-formylazepane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 |
InChI Key |
QYVURVPWVKABAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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